1-(4-Chlorobenzyl)piperidin-4-amine
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Overview
Description
1-(4-Chlorobenzyl)piperidin-4-amine is an organic compound that belongs to the class of piperidines It is characterized by the presence of a piperidine ring substituted with a 4-chlorobenzyl group and an amine group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorobenzyl)piperidin-4-amine typically involves the reaction of 4-chlorobenzyl chloride with piperidine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability. Purification steps, such as recrystallization or chromatography, are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorobenzyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines or alcohols. Substitution reactions result in the formation of various substituted piperidines.
Scientific Research Applications
1-(4-Chlorobenzyl)piperidin-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzyl)piperidin-4-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorobenzyl)piperidin-4-amine
- 1-(4-Bromobenzyl)piperidin-4-amine
- 1-(3,4-Dichlorobenzyl)piperidin-4-amine
Uniqueness
1-(4-Chlorobenzyl)piperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, potency, and selectivity in various applications .
Properties
CAS No. |
78471-44-0 |
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Molecular Formula |
C14H18ClF3N2O2 |
Molecular Weight |
338.75 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]piperidin-4-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C12H17ClN2.C2HF3O2/c13-11-3-1-10(2-4-11)9-15-7-5-12(14)6-8-15;3-2(4,5)1(6)7/h1-4,12H,5-9,14H2;(H,6,7) |
InChI Key |
OALRRWRZHRJPER-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N)CC2=CC=C(C=C2)Cl |
Canonical SMILES |
C1CN(CCC1N)CC2=CC=C(C=C2)Cl.C(=O)(C(F)(F)F)O |
solubility |
not available |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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